molecular formula C15H14O3 B023030 (4'-Methoxy-biphenyl-2-yl)-acetic acid CAS No. 108478-21-3

(4'-Methoxy-biphenyl-2-yl)-acetic acid

Cat. No. B023030
M. Wt: 242.27 g/mol
InChI Key: QYTGRAKPKIWJGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of closely related compounds to (4'-Methoxy-biphenyl-2-yl)-acetic acid involves various chemical strategies. For instance, the regioselective bromination of 4-methoxyphenylacetic acid yields 2-(3-Bromo-4-methoxyphenyl)acetic acid with a high degree of precision in the placement of bromine and methoxy groups, demonstrating the versatility in modifying the biphenyl structure (Guzei, Gunderson, & Hill, 2010). Another example is the multicomponent condensation approach for synthesizing novel acetic acid derivatives, highlighting innovative pathways in organic synthesis (Lichitsky, Komogortsev, & Melekhina, 2021).

Molecular Structure Analysis

The molecular structure of related compounds exhibits interesting features, such as the near coplanarity of the methoxy group with the phenyl ring and specific angles indicating electronic effects of substituents. These structural insights are crucial for understanding the chemical behavior and reactivity of the molecule (Guzei, Gunderson, & Hill, 2010).

Chemical Reactions and Properties

The acylation reactions involving (4'-Methoxy-biphenyl-2-yl)-acetic acid derivatives demonstrate the compound's reactivity towards forming new bonds and structures. These reactions provide pathways to synthesize amides and pyrazoles, expanding the chemical utility of the biphenyl acetic acid framework (Arutjunyan et al., 2013).

Physical Properties Analysis

The crystallization and physical structuring of similar compounds are influenced by intermolecular interactions, such as hydrogen bonding. These properties are essential for determining the material's state, solubility, and stability, critical for practical applications (Choudhury & Row, 2002).

Chemical Properties Analysis

The electronic properties, such as electron-withdrawing and donating effects of substituents, significantly impact the chemical behavior of (4'-Methoxy-biphenyl-2-yl)-acetic acid derivatives. These effects are observable in the molecular structure and influence the reactivity and interaction with other molecules (Guzei, Gunderson, & Hill, 2010).

Scientific Research Applications

Synthesis and Chemical Interactions

  • Research has explored the acylation of amines and pyrazole using acyl chlorides derived from closely related compounds, indicating applications in the synthesis of new amides and 1-acylpyrazole. Such chemical processes are fundamental in organic synthesis, potentially leading to the development of pharmaceuticals and agrochemicals (Arutjunyan et al., 2013).

Fluorescence and Labeling

  • A study on novel stable fluorophores derived from methoxyindole-3-acetic acid showcases the use of such compounds as fluorescent labeling reagents. This application is crucial in biomedical analysis, offering a tool for the sensitive detection of biological molecules (Hirano et al., 2004).

Antimicrobial Applications

  • Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their antimicrobial activities. The significance of this research lies in the development of new antimicrobial agents, contributing to the fight against resistant bacterial strains (Noolvi et al., 2016).

Antidiabetic Agents

  • Studies on oxyiminoalkanoic acid derivatives, structurally related to (4'-Methoxy-biphenyl-2-yl)-acetic acid, have shown potent glucose and lipid-lowering effects in diabetic mice models. This research underscores the potential of such compounds in developing new antidiabetic medications (Imoto et al., 2003).

Aldose Reductase Inhibitors

  • The development of acetic acid derivatives as aldose reductase inhibitors for the topical treatment in a visual impairment rat model highlights another therapeutic application. Aldose reductase inhibitors are important in preventing complications related to diabetes, such as cataracts (La Motta et al., 2008).

properties

IUPAC Name

2-[2-(4-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTGRAKPKIWJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362712
Record name 2-Biphenyl-(4'-methoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-Methoxy-biphenyl-2-yl)-acetic acid

CAS RN

108478-21-3
Record name 2-Biphenyl-(4'-methoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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